1-Bromo-2,4-difluoro-5-iodobenzene

Chemoselectivity Orthogonal Synthesis Suzuki-Miyaura Coupling

1-Bromo-2,4-difluoro-5-iodobenzene (CAS 914636-91-2) is a highly functionalized polyhalogenated aromatic building block (molecular formula C₆H₂BrF₂I, molecular weight 318.89 g/mol). It belongs to the class of multi-halogenated benzenes.

Molecular Formula C6H2BrF2I
Molecular Weight 318.88 g/mol
CAS No. 914636-91-2
Cat. No. B1522044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-difluoro-5-iodobenzene
CAS914636-91-2
Molecular FormulaC6H2BrF2I
Molecular Weight318.88 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)I)Br)F
InChIInChI=1S/C6H2BrF2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H
InChIKeyOKFGWPYCEDYPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-difluoro-5-iodobenzene (CAS 914636-91-2) - Overview & Key Identifiers for Procurement


1-Bromo-2,4-difluoro-5-iodobenzene (CAS 914636-91-2) is a highly functionalized polyhalogenated aromatic building block (molecular formula C₆H₂BrF₂I, molecular weight 318.89 g/mol). It belongs to the class of multi-halogenated benzenes [1]. Its defining characteristic is the presence of three distinct halogen atoms (Br, F, I) in a specific regiochemical arrangement, endowing it with unique and orthogonal reactivity . This compound is typically procured as a solid, with common purity specifications at or above 95% . It is not intended for direct human use but serves as a critical research and development intermediate .

1-Bromo-2,4-difluoro-5-iodobenzene (CAS 914636-91-2) - Why In-Class Substitution is Not Feasible


The substitution of 1-Bromo-2,4-difluoro-5-iodobenzene with a generic 'dihalobenzene' or a differently substituted isomer is rarely a viable option. This is because its unique orthogonality and regiochemistry are intrinsic to its function. The presence of both bromine and iodine on the same aromatic core is not a redundant feature; it provides a site for sequential chemoselective reactions, allowing for the introduction of different molecular fragments onto a single scaffold . Iodine, being more reactive, can be selectively coupled under mild conditions, while bromine remains intact for a subsequent, orthogonal transformation [1]. Furthermore, the specific 1,2,4-substitution pattern, incorporating two fluorine atoms, imposes a distinct electronic and steric profile on the ring [2]. This influences both the reactivity of the halogens and the physicochemical properties of the final product, meaning that a regioisomer or an analog with different halogen composition will lead to a fundamentally different molecular outcome and is not a 'drop-in' replacement.

1-Bromo-2,4-difluoro-5-iodobenzene (CAS 914636-91-2) - Quantified Evidence for Differentiated Utility


Orthogonal Reactivity Profile: Chemoselective Cross-Coupling of Iodine over Bromine

The compound's core differentiator is its capacity for orthogonal, sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, enabling the chemoselective functionalization of the iodine atom first. In the context of Suzuki-Miyaura coupling, the relative reactivity of aryl halides is well established, with Iodide > Bromide >> Chloride. This inherent difference allows for the sequential introduction of two different molecular fragments with high fidelity, a feature not available in simpler mono- or symmetrical dihalogenated analogs [1][2].

Chemoselectivity Orthogonal Synthesis Suzuki-Miyaura Coupling

Physicochemical Profile: Calculated Properties Defining Its Material State

The specific halogenation pattern (two fluorines, one bromine, one iodine) yields a distinct set of calculated physicochemical properties that influence its handling, purification, and behavior in reactions. The compound is a solid at room temperature , with a high calculated density and moderate lipophilicity. Its extremely low aqueous solubility is a key factor in its application and handling.

Physicochemical Property Density Lipophilicity Solubility

Commercial Availability: Consistency in High-Purity Specifications

For procurement purposes, the consistent availability of this compound at high purity levels (≥95%) is a key differentiator compared to more obscure or difficult-to-synthesize custom molecules. Multiple reputable vendors offer this compound with clearly stated purity specifications and, in many cases, provide Certificates of Analysis (COA), ensuring batch-to-batch reproducibility . This mitigates the risk of variable yields or side reactions in sensitive synthetic sequences.

Purity Quality Control Procurement

1-Bromo-2,4-difluoro-5-iodobenzene (CAS 914636-91-2) - Optimized Application Scenarios


Synthesis of Complex, Unsymmetrical Biaryls and Teraryls

This is the primary application scenario for this compound. Its ability to undergo sequential, chemoselective cross-couplings (first at the iodine site, then at the bromine site) makes it an ideal building block for constructing complex molecular architectures. For instance, a pharmaceutical research team can use a Suzuki-Miyaura reaction to install a specific aryl or heteroaryl group at the iodine position. The resulting intermediate retains the bromine atom, which can then be used in a subsequent, orthogonal coupling (e.g., another Suzuki, a Buchwald-Hartwig amination, or a Sonogashira reaction) to introduce a second, different fragment. This sequential approach is not readily achievable with symmetrically substituted dihaloarenes and enables the rapid and modular assembly of drug-like molecules for structure-activity relationship (SAR) studies [1].

Synthesis of Fluorinated Drug-Like Scaffolds for Medicinal Chemistry

The presence of two fluorine atoms is a strategic advantage in medicinal chemistry, as fluorination is a common tactic to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a convenient, pre-fluorinated core from which a diverse library of analogs can be constructed. By using the iodine and bromine handles to introduce various substituents, medicinal chemists can efficiently explore chemical space around a fluorinated aromatic scaffold. The established purity and commercial availability of this building block support its routine use in hit-to-lead and lead optimization campaigns, ensuring that SAR is derived from a consistent and reliable starting material .

Development of Advanced Functional Materials

In materials science, the precise control over molecular structure and electronic properties is paramount. 1-Bromo-2,4-difluoro-5-iodobenzene can be used to synthesize π-conjugated molecules and polymers with well-defined architectures. The orthogonal halogen reactivity allows for the synthesis of regioregular polymers or unsymmetrical monomers, where the position and type of each functional group are predetermined. The presence of fluorine atoms can also impart desirable properties to the final material, such as enhanced thermal stability, specific optical characteristics, or lower surface energy. The high density of the starting material [2] can be an important factor in the processing of these materials.

High-Purity Intermediate for Robust Process Development

For process chemists scaling up a synthetic route, the reliability and consistency of the starting materials are non-negotiable. The procurement of 1-Bromo-2,4-difluoro-5-iodobenzene from major suppliers with a standard purity of ≥95% and available certificates of analysis (COA) ensures batch-to-batch reproducibility. This predictability is essential for developing a robust and scalable process, as it eliminates the variable of starting material impurity, which is a common source of yield loss and side-product formation in large-scale reactions. This compound's status as a known building block with defined properties makes it a more attractive choice for process development than a custom-synthesized, uncharacterized analog.

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